4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
Properties
IUPAC Name |
4-ethylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-4-25-21-17-12-16-11-14(3)7-10-18(16)24-20(17)22-19(23-21)15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZAANFPRUUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromene ring: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of the pyrimidine ring: The chromene intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring.
Substitution reactions: The ethylsulfanyl and methylphenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as ethylthiol and methylphenyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization with different substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials for industrial applications
Mechanism of Action
The mechanism of action of 4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress.
Pathways: By modulating these molecular targets, the compound can influence key signaling pathways, such as the NF-κB pathway in inflammation or the MAPK pathway in cell proliferation and survival.
These interactions contribute to the compound’s observed biological effects and potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structural Variations
The target compound’s chromeno[2,3-d]pyrimidine core distinguishes it from related fused pyrimidine derivatives:
- Oxazolo[4,5-d]pyrimidines (e.g., compounds 1–19 in ): Feature an oxazole ring fused to pyrimidine. The oxygen and nitrogen atoms in the oxazole ring enhance polarity and hydrogen-bonding capacity compared to the chromene ring’s oxygen .
- Thieno[2,3-d]pyrimidines (e.g., compound 9 in ): Incorporate a thiophene ring, introducing sulfur at the fusion site.
Substituent Effects
- Position 4 : The ethylsulfanyl group in the target compound contrasts with substituents like methoxy or halogens in other pyrimidine derivatives. Sulfur’s polarizability may improve membrane permeability compared to oxygen-based groups .
- Position 2 : The 4-methylphenyl group is a common feature in and compounds, suggesting shared aromatic stabilization and hydrophobic interactions.
Physicochemical Properties
- Molecular Weight: The target compound’s estimated molecular weight (~349 g/mol) is comparable to thieno-pyrimidine derivatives (e.g., m/z 361.0 [M+H]⁺ in ) .
Research Findings and Methodologies
Functional Implications
- Hydrogen Bonding : The ethylsulfanyl group may act as a weak hydrogen-bond acceptor, unlike the oxazolo derivatives’ stronger N–H···O interactions .
- Solubility: Chromeno-pyrimidines are less water-soluble than oxazolo analogs due to reduced polarity, but the ethylsulfanyl group could enhance lipid solubility .
Data Table: Key Attributes of Chromeno-Pyrimidine and Analogues
Biological Activity
4-(Ethylsulfanyl)-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the chromeno[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, which include anticonvulsant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chromene ring fused with a pyrimidine ring, along with ethylsulfanyl and methylphenyl substituents. The unique arrangement of these functional groups contributes to its diverse biological activities.
IUPAC Name: 4-ethylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine
Molecular Formula: C21H20N2OS
Molecular Weight: 348.46 g/mol
Biological Activity Overview
Research indicates that compounds within the chromeno[2,3-d]pyrimidine class exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticonvulsant Activity
A study investigating the anticonvulsant properties of related compounds suggests that modifications in the structure significantly influence their efficacy. The compound was tested in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated a dose-dependent anticonvulsant effect, highlighting its potential as a therapeutic agent for epilepsy.
| Test | Dose (mg/kg) | Effect |
|---|---|---|
| MES | 30-300 | Significant reduction in seizures |
| PTZ | 30-300 | Moderate effect observed |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through in vitro assays measuring cytokine release and COX enzyme inhibition. Results demonstrated that the compound effectively reduced pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions.
| Assay | Result |
|---|---|
| Cytokine Release | Decreased IL-6 and TNF-α levels |
| COX Inhibition | IC50 = 25 µM |
Anticancer Properties
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
Case Studies
- Anticonvulsant Profile Study: A comprehensive evaluation using animal models demonstrated that the compound significantly reduced seizure frequency in both MES and PTZ models. The study suggested that the presence of the ethylsulfanyl group plays a critical role in enhancing anticonvulsant activity.
- Inflammation Model: In a murine model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups. This study supports its potential application in chronic inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(ethylsulfanyl)-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine?
Answer: The synthesis typically involves multi-step protocols, leveraging chromene and pyrimidine precursors. A general approach includes:
Core scaffold assembly : Condensation of substituted chromenones with thiourea derivatives under acidic conditions to form the pyrimidine ring .
Sulfanylation : Reaction with ethanethiol or ethyl disulfide in the presence of a base (e.g., K₂CO₃) to introduce the ethylsulfanyl group .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water) .
Example Reaction Conditions (from analogs in and ):
| Step | Reagents/Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| Cyclization | Thiourea, HCl (cat.) | EtOH | Reflux, 8 h | 72% |
| Sulfanylation | Ethanethiol, K₂CO₃ | DMF | 80°C, 12 h | 65% |
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). For example, aromatic protons appear at δ 7.2–8.6 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualization . A typical protocol:
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH3 (C7) | 2.35 | Singlet | Methyl group |
| Ar-H | 7.53 | Doublet (J=7.6 Hz) | Aromatic protons |
Q. What preliminary biological screening assays are relevant for this compound?
Answer:
- Antimicrobial : Disk diffusion assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM .
- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) .
Note : Use DMSO as a solvent control (<1% v/v) to avoid cytotoxicity artifacts.
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Answer:
Q. Data Contradiction Example :
Q. How are discrepancies between theoretical (DFT) and experimental NMR data resolved?
Answer:
DFT calculations : Optimize geometry at B3LYP/6-31G(d) level using Gaussian. Compare calculated vs. experimental chemical shifts .
Crystallographic validation : Use X-ray data to confirm spatial arrangement of substituents (e.g., ethylsulfanyl orientation) .
Dynamic effects : Account for solvent polarity and temperature in DFT models .
Q. Example Resolution :
Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?
Answer:
- Substitution patterns : Modify the ethylsulfanyl group to ethylsulfonyl (oxidation) or replace with morpholine .
- Bioisosteric replacement : Swap chromene with quinazoline to assess ring flexibility .
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical hydrogen-bonding interactions (e.g., with kinase ATP pockets) .
| Derivative | R-group | IC50 (μM) |
|---|---|---|
| 4f | 4-Cl-C6H4 | 0.89 |
| 4h | 4-MeO-C6H4 | 2.45 |
Q. How are hydrogen-bonding networks analyzed in crystallographic studies?
Answer:
- Graph-set analysis : Use Mercury software to classify motifs (e.g., R₂²(8) rings) .
- Etter’s rules : Identify donor-acceptor patterns (e.g., N–H···O vs. O–H···N) .
- Thermal motion : Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static vs. dynamic disorder .
Example : A study on pyrimidine analogs revealed C–H···π interactions stabilizing the chromene ring .
Q. What computational methods predict solubility and stability under physiological conditions?
Answer:
- LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (target LogP ~3.5 for membrane permeability) .
- Degradation studies : HPLC-MS monitoring of hydrolysis in PBS (pH 7.4) at 37°C over 24 h .
- Molecular dynamics (MD) : Simulate aqueous solubility via GROMACS, tracking H-bond interactions with water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
